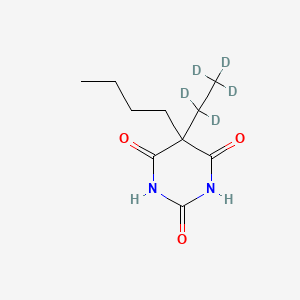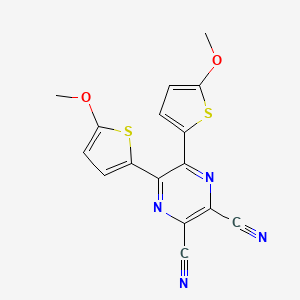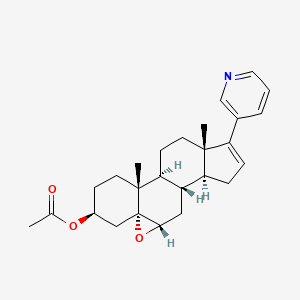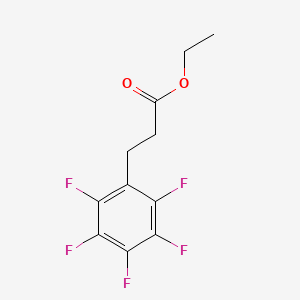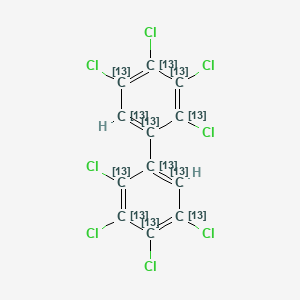
1,2,3,4-tetrachloro-5-(3,4,5,6-tetrachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-tetrachloro-5-(3,4,5,6-tetrachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene is a complex chlorinated aromatic compound. This compound is characterized by its multiple chlorine atoms attached to a benzene ring structure. The presence of isotopically labeled carbon atoms (13C) makes it particularly useful in various scientific research applications, especially in the fields of chemistry and materials science.
准备方法
The synthesis of 1,2,3,4-tetrachloro-5-(3,4,5,6-tetrachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene involves multiple steps. One common method involves the chlorination of benzene derivatives under controlled conditions. The reaction typically requires the use of chlorine gas and a catalyst such as iron(III) chloride to facilitate the substitution of hydrogen atoms with chlorine atoms. The reaction is carried out at elevated temperatures to ensure complete chlorination .
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
1,2,3,4-tetrachloro-5-(3,4,5,6-tetrachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The isotopically labeled carbon atoms make it useful in tracing studies and metabolic research.
Medicine: It can be used in the development of pharmaceuticals and in drug metabolism studies.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. The chlorine atoms increase the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The isotopically labeled carbon atoms enable researchers to track the compound’s behavior in complex systems, providing valuable insights into reaction mechanisms and pathways .
相似化合物的比较
Compared to other chlorinated aromatic compounds, 1,2,3,4-tetrachloro-5-(3,4,5,6-tetrachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene is unique due to its isotopic labeling. Similar compounds include:
1,2,4,5-tetrachloro-3-nitrobenzene: Used as a fungicide and in analytical chemistry.
1,3-cyclopentadiene, 1,2,3,4-tetrachloro-5,5-dimethoxy-: Used in organic synthesis and materials science.
These compounds share some chemical properties but differ in their specific applications and reactivity.
属性
分子式 |
C12H2Cl8 |
|---|---|
分子量 |
441.7 g/mol |
IUPAC 名称 |
1,2,3,4-tetrachloro-5-(3,4,5,6-tetrachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |
InChI |
InChI=1S/C12H2Cl8/c13-5-1-3(7(15)11(19)9(5)17)4-2-6(14)10(18)12(20)8(4)16/h1-2H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
InChI 键 |
DTMRKGRREZAYAP-WCGVKTIYSA-N |
手性 SMILES |
[13CH]1=[13C]([13C](=[13C]([13C](=[13C]1Cl)Cl)Cl)Cl)[13C]2=[13CH][13C](=[13C]([13C](=[13C]2Cl)Cl)Cl)Cl |
规范 SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


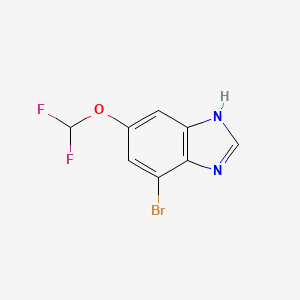
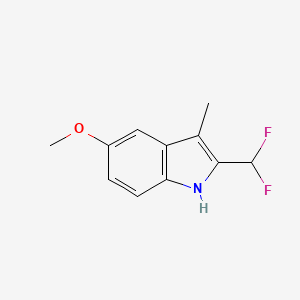
![3,4,4-trideuterio-1-hydroxy-N-[2-[2-[[3,4,4-trideuterio-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carbonyl]amino]ethyldisulfanyl]ethyl]-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carboxamide](/img/structure/B15292460.png)
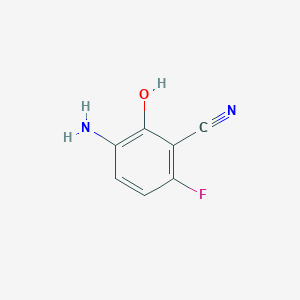
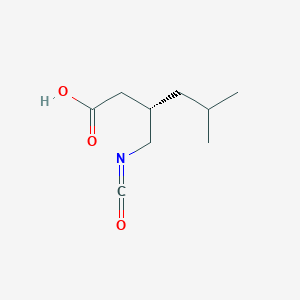
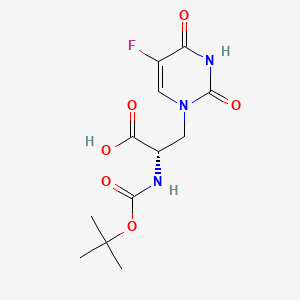
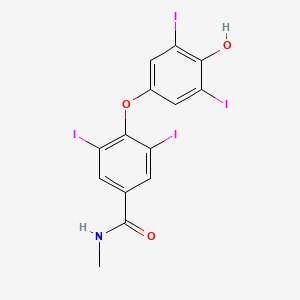
![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B15292479.png)
![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B15292489.png)
